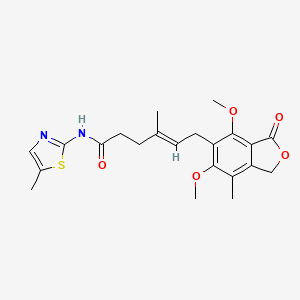![molecular formula C21H15FN4O4S B10991456 Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10991456.png)
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phthalazinone moiety, and a thiazole ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the phthalazinone moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and phthalic anhydride. The reaction conditions usually involve heating under reflux and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its versatile reactivity allows for the construction of various functionalized derivatives.
Material Science: The unique electronic properties of the fluorophenyl and thiazole moieties make this compound of interest in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The presence of the fluorophenyl group may enhance its binding affinity and selectivity towards certain targets, while the thiazole ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(3-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different reactivity and biological activities.
Methyl 5-(3-bromophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: The presence of a bromophenyl group may influence the compound’s electronic properties and its interactions with molecular targets.
Methyl 5-(3-methylphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: The methylphenyl group may affect the compound’s solubility and overall pharmacokinetic profile.
Properties
Molecular Formula |
C21H15FN4O4S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H15FN4O4S/c1-26-19(28)14-9-4-3-8-13(14)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)11-6-5-7-12(22)10-11/h3-10H,1-2H3,(H,23,24,27) |
InChI Key |
BBALVTAFLUGRFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10991376.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10991381.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10991387.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10991389.png)
![N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10991394.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10991399.png)
![methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10991405.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10991407.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10991419.png)
![methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10991427.png)


![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide](/img/structure/B10991437.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10991439.png)
